Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus [, , , , ]. D3OG is formed primarily through the UGT1A9 metabolic pathway in the liver and kidneys [, , ]. Its presence in plasma is used as a marker for dapagliflozin metabolism and for studying the effects of various factors on UGT1A9 enzyme activity [, ].
Dapagliflozin 3-O-glucuronide is a significant metabolite of dapagliflozin, a medication primarily used for the management of type 2 diabetes mellitus. This compound arises from the metabolic processing of dapagliflozin through glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs. Dapagliflozin itself is a selective inhibitor of the sodium-glucose cotransporter 2, which plays a crucial role in glucose reabsorption in the kidneys.
Dapagliflozin 3-O-glucuronide is synthesized in the human body as a result of the conjugation of dapagliflozin with glucuronic acid. This process is mediated by UDP-glucuronosyltransferases, particularly UGT2B7, UGT2B4, and UGT1A9, which facilitate the attachment of glucuronic acid to the drug molecule. The classification of dapagliflozin 3-O-glucuronide falls under the category of glucuronide metabolites, which are often inactive or less active than their parent compounds.
The synthesis of dapagliflozin 3-O-glucuronide has been explored using various methodologies. One notable approach involves enzymatic synthesis using recombinant UDP-glucuronosyltransferase enzymes. This method allows for regioselective glucuronidation at the 3-O position of dapagliflozin, yielding dapagliflozin 3-O-glucuronide with high specificity and purity.
Additionally, synthetic routes have been established that utilize stable-isotope labeling to facilitate pharmacokinetic studies. These methods include:
Such techniques enable researchers to track metabolites in biological samples effectively and understand their pharmacokinetic profiles better .
Dapagliflozin 3-O-glucuronide is characterized by its molecular formula and a molecular weight of approximately 393.43 g/mol. The structure features a glucose moiety linked to a phenolic group via a glucuronic acid unit at the 3-O position. This structural modification significantly alters its pharmacological properties compared to dapagliflozin.
The compound's structural representation can be summarized as follows:
Dapagliflozin undergoes several metabolic transformations, primarily through conjugation reactions. The key reactions involving dapagliflozin 3-O-glucuronide include:
These reactions are crucial as they determine the pharmacokinetics and elimination pathways for dapagliflozin in humans .
This lack of activity suggests that while dapagliflozin contributes directly to glucose control, its metabolite may play more of a role in drug clearance rather than therapeutic efficacy.
The physical properties of dapagliflozin 3-O-glucuronide include:
Chemical properties include:
These properties are essential for understanding how this metabolite behaves in biological systems .
Dapagliflozin 3-O-glucuronide serves primarily as a biomarker in pharmacokinetic studies assessing the metabolism and excretion patterns of dapagliflozin. Its presence in urine is utilized to monitor drug adherence and metabolic response in clinical settings. Additionally, research into this metabolite can provide insights into individual variability in drug metabolism based on genetic differences in glucuronidation pathways.
Furthermore, understanding the pharmacological profile of dapagliflozin 3-O-glucuronide can aid in developing strategies for managing potential side effects associated with sodium-glucose cotransporter inhibitors .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4